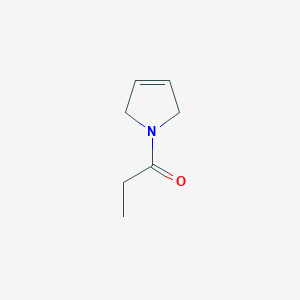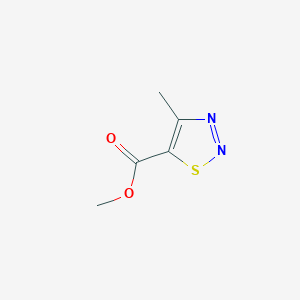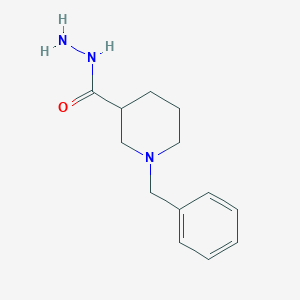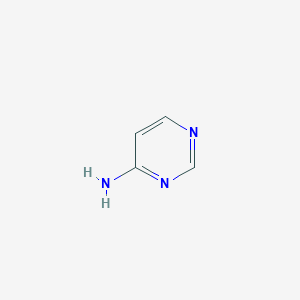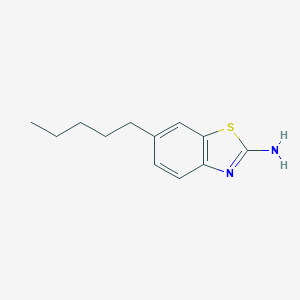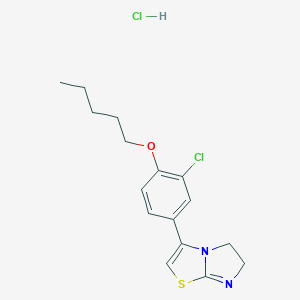
Diethyl (4-chloro-2-nitroanilino)methylphosphonate
描述
Diethyl (4-chloro-2-nitroanilino)methylphosphonate, also known as DCNP, is a chemical compound that has been extensively studied for its use as a research tool in various scientific fields. DCNP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
作用机制
Diethyl (4-chloro-2-nitroanilino)methylphosphonate works by irreversibly inhibiting the catalytic activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. By inhibiting PTPs, Diethyl (4-chloro-2-nitroanilino)methylphosphonate disrupts cellular signaling pathways and can lead to changes in cellular behavior.
生化和生理效应
Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and signaling pathway being studied. In cancer cells, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to inhibit cell growth and induce apoptosis. In immune cells, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to modulate cytokine production and cell activation. In neurons, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to affect synaptic plasticity and learning and memory.
实验室实验的优点和局限性
One advantage of using Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool is its potency and specificity for PTPs. Diethyl (4-chloro-2-nitroanilino)methylphosphonate is a highly potent inhibitor of PTPs and can be used at low concentrations to achieve significant inhibition. However, one limitation of using Diethyl (4-chloro-2-nitroanilino)methylphosphonate is its irreversible inhibition of PTPs, which can make it difficult to study the effects of transient PTP inhibition. Additionally, Diethyl (4-chloro-2-nitroanilino)methylphosphonate can be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the use of Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool. One area of interest is the development of more selective PTP inhibitors that can target specific PTP isoforms. Another area of interest is the use of Diethyl (4-chloro-2-nitroanilino)methylphosphonate in combination with other drugs to enhance its therapeutic potential. Additionally, Diethyl (4-chloro-2-nitroanilino)methylphosphonate could be used to study the role of PTPs in other cellular processes, such as metabolism and cell cycle regulation.
科学研究应用
Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been widely used as a research tool in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs that are overexpressed in cancer cells. In immunology, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been used to study the role of PTPs in immune cell signaling and activation. In neuroscience, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been used to investigate the role of PTPs in synaptic plasticity and learning and memory.
属性
CAS 编号 |
193698-88-3 |
|---|---|
产品名称 |
Diethyl (4-chloro-2-nitroanilino)methylphosphonate |
分子式 |
C11H16ClN2O5P |
分子量 |
322.68 g/mol |
IUPAC 名称 |
4-chloro-N-(diethoxyphosphorylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16ClN2O5P/c1-3-18-20(17,19-4-2)8-13-10-6-5-9(12)7-11(10)14(15)16/h5-7,13H,3-4,8H2,1-2H3 |
InChI 键 |
QLWBKMAVIJATAE-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
规范 SMILES |
CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
同义词 |
DIETHYL (4-CHLORO-2-NITROANILINO)METHYLPHOSPHONATE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
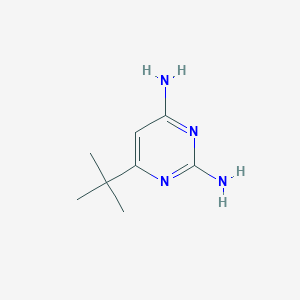
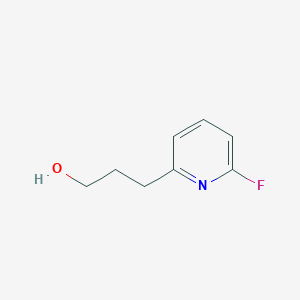
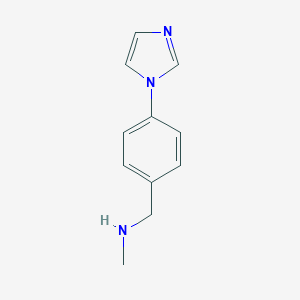
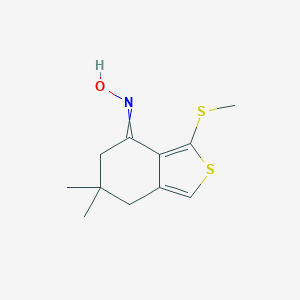
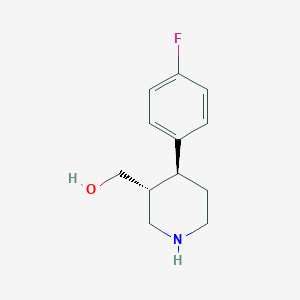
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
